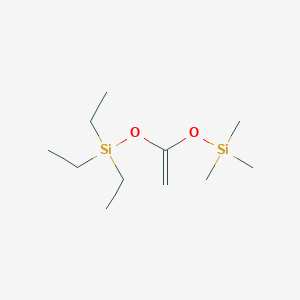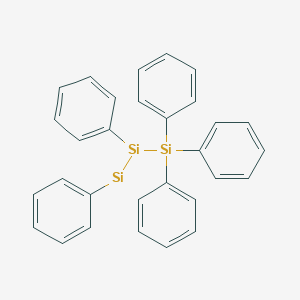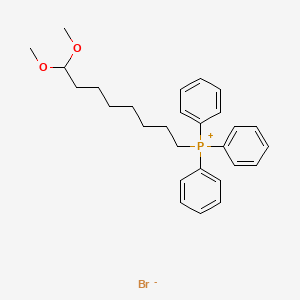![molecular formula C15H10N2 B12559747 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline CAS No. 177897-60-8](/img/structure/B12559747.png)
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is an organic compound characterized by the presence of a pyridine ring and an aniline group connected through a butadiyne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of 4-iodoaniline with 4-ethynylpyridine through a palladium-catalyzed cross-coupling reaction. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The butadiyne linker and the aromatic rings can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
- 4,4’-dipyridylbutadiyne
- 4,4’-diaminobutadiyne
Comparison: 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of both a pyridine ring and an aniline group, which imparts distinct chemical and physical properties. Compared to 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine, the aniline derivative has enhanced reactivity towards electrophilic substitution reactions. The presence of the butadiyne linker in all these compounds contributes to their rigidity and potential for π-π stacking interactions, making them suitable for applications in materials science.
Propriétés
Numéro CAS |
177897-60-8 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-(4-pyridin-4-ylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C15H10N2/c16-15-7-5-13(6-8-15)3-1-2-4-14-9-11-17-12-10-14/h5-12H,16H2 |
Clé InChI |
NWZODQFGYRHMGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)






![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)


